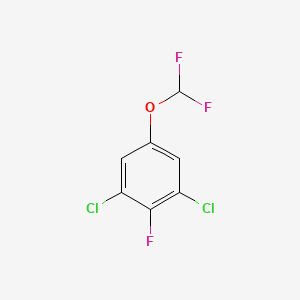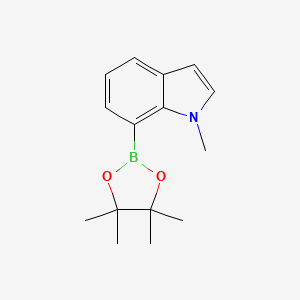
4-(Pentafluorosulfur)phenylacetic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentafluorosulfur)phenylacetic acid typically involves the introduction of the pentafluorosulfur group to the phenylacetic acid moiety. One common method is the reaction of phenylacetic acid with pentafluorosulfur chloride (SF5Cl) under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Pentafluorosulfur)phenylacetic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The electron-withdrawing nature of the pentafluorosulfur group activates the aromatic ring for nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction conditions typically involve a suitable solvent and a base to facilitate the substitution.
Esterification: This reaction often uses alcohols and an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using an amine would yield an amide derivative.
Esterification: The major product is the ester formed from the reaction of the carboxylic acid group with the alcohol.
Scientific Research Applications
4-(Pentafluorosulfur)phenylacetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated organic compounds.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with unique properties due to the presence of the pentafluorosulfur group.
Mechanism of Action
The mechanism of action of 4-(Pentafluorosulfur)phenylacetic acid is primarily influenced by the strong electron-withdrawing effect of the pentafluorosulfur group. This effect can alter the reactivity of the aromatic ring and the carboxylic acid group, making the compound a versatile intermediate in various chemical reactions . The specific molecular targets and pathways involved depend on the context of its application, such as in biological systems or material science.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic Acid: The parent compound without the pentafluorosulfur group.
4-Fluorophenylacetic Acid: A similar compound with a single fluorine atom instead of the pentafluorosulfur group.
4-(Trifluoromethyl)phenylacetic Acid: Another fluorinated derivative with a trifluoromethyl group.
Uniqueness
4-(Pentafluorosulfur)phenylacetic acid is unique due to the presence of the pentafluorosulfur group, which imparts distinct electronic properties and reactivity compared to other fluorinated derivatives . This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
2-[4-(pentafluoro-λ6-sulfanyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5O2S/c9-16(10,11,12,13)7-3-1-6(2-4-7)5-8(14)15/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIVYRSOFXWOFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


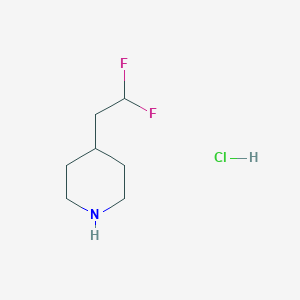

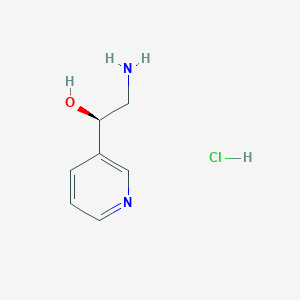
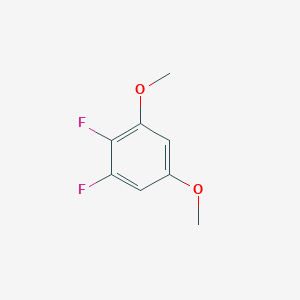

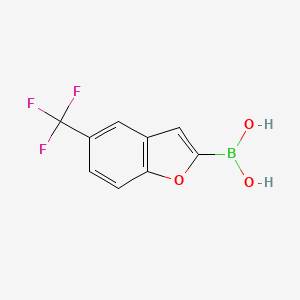


![[1-(Morpholin-4-ylcarbonyl)butyl]amine hydrochloride](/img/structure/B1401253.png)

